molecular formula C17H12ClFO4 B2740045 5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid CAS No. 307552-27-8

5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid

Cat. No.: B2740045
CAS No.: 307552-27-8
M. Wt: 334.73
InChI Key: QNTZJGUJLUFVFQ-UHFFFAOYSA-N
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Description

5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is a complex organic compound that features a benzofuran core substituted with a chlorofluorophenyl group and a carboxylic acid functional group

Mechanism of Action

Target of Action

Similar compounds have been involved in suzuki-miyaura cross-coupling reactions .

Mode of Action

The compound’s mode of action is likely related to its involvement in Suzuki-Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki-miyaura coupling reaction, in which this compound may participate, is a key process in organic synthesis, affecting a broad range of functional group transformations .

Result of Action

The suzuki-miyaura coupling reactions in which this compound may participate are known to result in the formation of new carbon-carbon bonds , which can significantly alter the structure and function of organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the etherification of 2-chloro-6-fluorophenol with 2-methylbenzofuran-3-carboxylic acid under basic conditions. This is followed by a series of purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid to an alcohol.

    Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It may be used in the production of advanced materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorophenyl derivatives: These compounds share the chlorofluorophenyl group and may have similar chemical properties.

    Benzofuran derivatives: Compounds with a benzofuran core are structurally related and may exhibit similar reactivity.

    Carboxylic acid derivatives: These compounds contain the carboxylic acid functional group and may undergo similar chemical reactions.

Uniqueness

5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is unique due to its specific combination of functional groups and its potential applications in diverse fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial purposes.

Biological Activity

5-[(2-Chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article discusses its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a benzofuran core structure with a carboxylic acid functional group, which is essential for its biological interactions. The presence of a chloro and fluorine substituent on the phenyl ring may influence its pharmacological properties.

Research indicates that benzofuran derivatives, including the compound , often act as inhibitors of various enzymes, notably carbonic anhydrases (CAs). These enzymes play critical roles in physiological processes such as pH regulation and CO2 transport, making them targets for therapeutic intervention in cancer and other diseases.

Anticancer Properties

A significant study explored the antiproliferative effects of benzofuran-based carboxylic acids on human breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated promising results, particularly against the MDA-MB-231 cell line, showing an IC50 value of 2.52 ± 0.39 μM . This potency is comparable to established chemotherapeutic agents like Doxorubicin (IC50 = 2.36 ± 0.18 μM) .

Table 1: Antiproliferative Activity Against Breast Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMDA-MB-2312.52 ± 0.39
DoxorubicinMDA-MB-2312.36 ± 0.18
Benzofuran derivative 9eMCF-7>100

The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in treated cells, evidenced by increased sub-G1 phase populations from 1.43% to 25.53% and early apoptosis percentages from 0.47% to 8.11% .

Enzyme Inhibition

Inhibition studies have shown that the compound exhibits moderate inhibitory activity against human carbonic anhydrase isoforms, particularly hCA II, with inhibition constants (Ki) ranging from 3.1 to 67.1 μM . This suggests potential applications in conditions where carbonic anhydrases are implicated, such as glaucoma or certain cancers.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar benzofuran derivatives:

  • Study on Antiproliferative Effects : A series of benzofuran derivatives were synthesized and tested for their anticancer properties against various cancer cell lines, revealing that specific substitutions significantly enhance their activity .
  • Enzyme Inhibition Research : Investigations into the inhibition of carbonic anhydrases by benzofuran derivatives highlighted their potential as therapeutic agents in treating conditions like metabolic acidosis and certain tumors .

Properties

IUPAC Name

5-[(2-chloro-6-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFO4/c1-9-16(17(20)21)11-7-10(5-6-15(11)23-9)22-8-12-13(18)3-2-4-14(12)19/h2-7H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTZJGUJLUFVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C=CC=C3Cl)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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